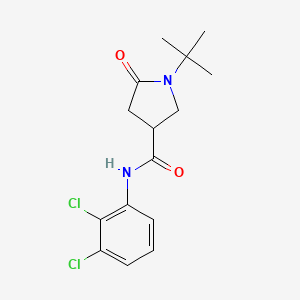![molecular formula C23H19N3O3 B14961730 N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide](/img/structure/B14961730.png)
N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide is a complex organic compound with the molecular formula C24H18N2O3 This compound is part of the quinazolinone family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with 4-methylbenzoyl chloride to form the intermediate 2-(4-methylphenyl)-4H-quinazolin-4-one. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer activity by preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- N-(4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide
Uniqueness
N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide is unique due to its specific structural features, such as the phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H19N3O3/c1-16-11-13-17(14-12-16)22-24-20-10-6-5-9-19(20)23(28)26(22)25-21(27)15-29-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,27) |
InChI Key |
FERNMATZANVAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3,5-difluorophenyl)-2-methyl-6-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961653.png)
![N-(4-ethoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961654.png)
![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961656.png)
![5,7-Dimethyl-2-(pyrrolidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14961662.png)
![N-(2,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961689.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide](/img/structure/B14961692.png)
![9-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961698.png)
![2-Methoxyethyl 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961704.png)

![2-chloro-N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961715.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14961717.png)
![N-(4-methylphenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961719.png)
![3-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B14961738.png)
![dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14961739.png)
